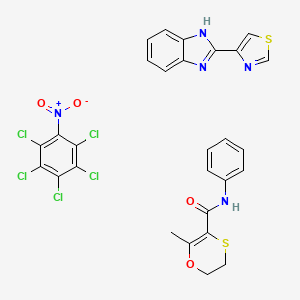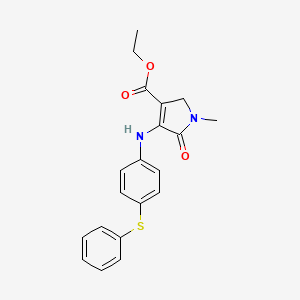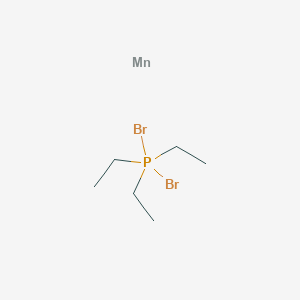
Dibromo(triethyl)-lambda5-phosphane;manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromo(triethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(triethyl)-lambda5-phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(triethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(triethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and triethylphosphane in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Dibromo(triethyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions may produce various halogenated derivatives.
科学的研究の応用
Dibromo(triethyl)-lambda5-phosphane;manganese has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用機序
The mechanism of action of dibromo(triethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets and pathways. The manganese center can participate in redox reactions, while the phosphane ligand can coordinate to various substrates, facilitating catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Similar compounds to dibromo(triethyl)-lambda5-phosphane;manganese include:
- Dibromo(triethyl)-lambda5-phosphane;iron
- Dibromo(triethyl)-lambda5-phosphane;cobalt
- Dibromo(triethyl)-lambda5-phosphane;nickel
Uniqueness
This compound is unique due to the specific properties imparted by the manganese center. These properties include distinct redox behavior and catalytic activity, which differentiate it from similar compounds containing other transition metals.
特性
CAS番号 |
82758-64-3 |
|---|---|
分子式 |
C6H15Br2MnP |
分子量 |
332.90 g/mol |
IUPAC名 |
dibromo(triethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C6H15Br2P.Mn/c1-4-9(7,8,5-2)6-3;/h4-6H2,1-3H3; |
InChIキー |
JFBYQLYCMQBBJO-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)(CC)(Br)Br.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


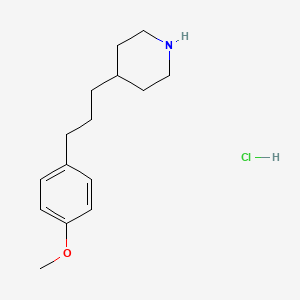
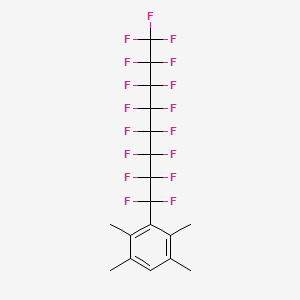

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)


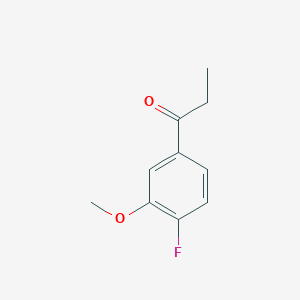

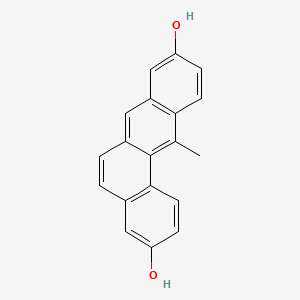
silane](/img/structure/B14433845.png)
